molecular formula C17H19Cl2NO B15080470 N-Adamantan-1-yl-2,4-dichloro-benzamide

N-Adamantan-1-yl-2,4-dichloro-benzamide

Cat. No.: B15080470
M. Wt: 324.2 g/mol
InChI Key: BTAUUSAMKNHVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adamantan-1-yl-2,4-dichloro-benzamide typically involves the reaction of adamantane derivatives with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve adamantane derivative in anhydrous solvent (e.g., dichloromethane).
  • Add triethylamine to the solution.
  • Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture while stirring.
  • Allow the reaction to proceed at room temperature or under reflux conditions for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Adamantan-1-yl-2,4-dichloro-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Adamantan-1-yl-2,4-dichloro-benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The adamantane moiety also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H19Cl2NO

Molecular Weight

324.2 g/mol

IUPAC Name

N-(1-adamantyl)-2,4-dichlorobenzamide

InChI

InChI=1S/C17H19Cl2NO/c18-13-1-2-14(15(19)6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)

InChI Key

BTAUUSAMKNHVEL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.